

# A Technical Guide to the Synthesis of Pyridazine-Morpholine Scaffolds

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## Compound of Interest

**Compound Name:** 4-(6-Chloropyridazin-3-yl)morpholine

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This in-depth technical guide provides a comprehensive overview of the synthetic methodologies employed in the preparation of pyridazine-morpholine scaffolds. This structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds. This document details key synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of this important chemical space.

## Core Synthetic Strategies

The construction of pyridazine-morpholine scaffolds predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a leaving group, typically a halogen, from the pyridazine ring by the secondary amine of the morpholine moiety. The electron-deficient nature of the pyridazine ring facilitates this reaction.

A general representation of this key transformation is the reaction of a chloropyridazine derivative with morpholine to yield the corresponding 3-morpholinopyridazine. The efficiency of this reaction is influenced by factors such as the nature of the solvent, the base used, and the reaction temperature.

## Synthesis of Key Precursors: Chloropyridazines

The availability of appropriately substituted chloropyridazines is crucial for the synthesis of the target scaffolds. A common and effective method for the preparation of 3-chloropyridazine involves the treatment of pyridazin-3(2H)-one with a chlorinating agent, most notably phosphorus oxychloride ( $\text{POCl}_3$ ). This transformation is typically achieved by heating the pyridazinone in excess  $\text{POCl}_3$ .

## Experimental Protocol: Synthesis of 3-Chloropyridazine from Pyridazin-3(2H)-one

This protocol is adapted from established literature procedures.

### Materials:

- Pyridazin-3(2H)-one
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Ice-water mixture
- Sodium hydroxide ( $\text{NaOH}$ ) solution (50%)
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Saturated brine solution

### Procedure:

- Combine pyridazin-3(2H)-one (1.0 eq) with phosphorus oxychloride (3.4 eq).
- Heat the reaction mixture to 85 °C for 4.5 hours.
- After completion, carefully and slowly pour the reaction mixture into a vigorously stirred ice-water mixture.
- Adjust the pH of the aqueous solution to >10 using a 50%  $\text{NaOH}$  solution.

- Extract the aqueous layer with ethyl acetate (4 times).
- Combine the organic extracts and wash with saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 1:1) to afford 3-chloropyridazine.[1][2]

## Synthesis of Pyridazine-Morpholine Scaffolds via Nucleophilic Aromatic Substitution

The core reaction for assembling the pyridazine-morpholine scaffold is the nucleophilic substitution of a chlorine atom on the pyridazine ring with morpholine. This reaction can be performed under various conditions, often with the aid of a base to neutralize the HCl generated during the reaction.

### General Experimental Protocol: Synthesis of 4-(Pyridazin-3-yl)morpholine

This generalized protocol is based on the principles of SNAr reactions on heteroaryl chlorides.

#### Materials:

- 3-Chloropyridazine
- Morpholine
- Potassium carbonate ( $K_2CO_3$ ) or other suitable base
- Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

#### Procedure:

- To a solution of 3-chloropyridazine (1.0 eq) in DMF, add morpholine (1.1 - 2.0 eq) and potassium carbonate (1.5 - 3.0 eq).

- Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over a suitable drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired 4-(pyridazin-3-yl)morpholine.

## Case Study: Synthesis of a Substituted Pyridazine-Morpholine Derivative

A specific example from the process development of the SOS1 inhibitor MRTX0902 illustrates the synthesis of a more complex pyridazine-morpholine scaffold. The synthesis involves the formation of a morpholinopyridopyridazinone intermediate, followed by chlorination and subsequent nucleophilic substitution.[\[3\]](#)

## Experimental Protocol: Synthesis of 4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one

Procedure:

- A mixture of the appropriate precursor and morpholine is heated to afford the 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one.
- The reaction is cooled, and the precipitated solid is filtered.
- The collected solid is washed with ethanol.

- The wet cake is dried under vacuum at 50 °C to yield the product.[3]

## Experimental Protocol: Synthesis of 4-(1-Chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine

### Procedure:

- To a reactor containing 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one (1.0 eq), add acetonitrile.
- Add phosphorus oxychloride (2.0 eq) while maintaining the temperature between 15 and 30 °C.
- Heat the mixture to 80 °C and maintain until the starting material is consumed (as monitored by HPLC, typically 4-7 hours).
- Cool the reaction to 20 °C and remove volatile components under reduced pressure.
- Add dichloromethane to the residue to proceed with the next step.[3]

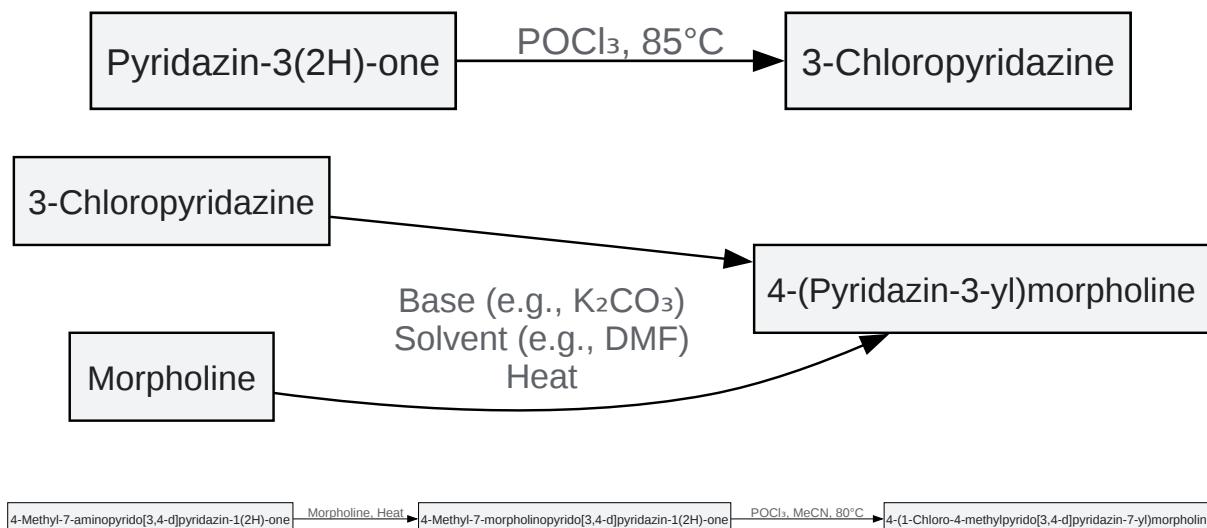
## Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of key intermediates and pyridazine-morpholine scaffolds from the cited literature.

Starting Material(s)	Product	Reagents and Conditions	Yield (%)	Reference
Pyridazin-3(2H)-one	3-Chloropyridazine	$\text{POCl}_3$ , 85 °C, 4.5 h	46	[1][2]
4-Methyl-7-aminopyrido[3,4-d]pyridazin-1(2H)-one	4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one	Morpholine, heat	94	[3]
4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one	4-(1-Chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine	$\text{POCl}_3$ , MeCN, 80 °C, 4-7 h	Not isolated, used in next step	[3]

## Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.



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